molecular formula C16H20N2O2S B5150570 1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE

1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE

Cat. No.: B5150570
M. Wt: 304.4 g/mol
InChI Key: GZYJUNPUBWHYPN-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE is a chemical compound with the molecular formula C16H20N2O2S It is known for its unique structure, which combines a methanesulfonyl group with a naphthalen-1-ylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE typically involves the reaction of methanesulfonyl chloride with 4-(naphthalen-1-ylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthalen-1-ylmethyl group can undergo reduction reactions to form different hydrocarbon derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHANESULFONYL-4-(NAPHTHALEN-1-YLMETHYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research

Properties

IUPAC Name

1-methylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-21(19,20)18-11-9-17(10-12-18)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYJUNPUBWHYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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